molecular formula C6H5NO2 B124822 Nitrobenzene CAS No. 98-95-3

Nitrobenzene

Cat. No. B124822
CAS RN: 98-95-3
M. Wt: 123.11 g/mol
InChI Key: LQNUZADURLCDLV-UHFFFAOYSA-N
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Description

Nitrobenzene is the simplest aromatic nitro compound with the molecular formula C6H5NO2 . It is a colorless to pale yellow, oily, highly toxic liquid with the odor of bitter almonds . It is used in the manufacture of aniline, benzidine, and other organic chemicals .


Synthesis Analysis

In the laboratory, nitrobenzene is prepared by heating benzene with a mixture of concentrated HNO3 and concentrated H2SO4 at 60°C . It is an electrophilic substitution reaction as it takes place by the attack of electrophilic reagent nitronium ion NO2+ at the position of high electron density in the ring .


Molecular Structure Analysis

Nitrobenzene is an aromatic nitro compound and the simplest of the nitrobenzenes, with the chemical formula C6H5NO2 . The NITROBENZENE molecule contains a total of 14 bonds. There are 9 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group .


Chemical Reactions Analysis

Nitrobenzene when reduced by hydrogen in presence of nickel or platinum as a catalyst gives aniline . Reduction of nitrobenzene in neutral medium with Zn and aq. NH4Cl gives phenyl hydroxylamine .


Physical And Chemical Properties Analysis

Nitrobenzene is a water-insoluble pale yellow oil with an almond-like odor . It freezes to give greenish-yellow crystals . It is produced on a large scale from benzene as a precursor to aniline . It is moderately soluble in water (1.9 g/L at 20 °C); soluble in acetone, benzene, diethyl ether and ethanol .

Scientific Research Applications

Environmental Impact and Remediation

  • Fe0 Reduction in Wastewater Treatment

    Nitrobenzene, identified as a major environmental pollutant, has been reduced to aniline using zerovalent iron in both batch and continuous flow reactors. This process is essential in treating industrial wastewater containing nitrobenzene (Mantha, Taylor, Biswas, & Bewtra, 2001).

  • Use in Green Chemistry

    Nanotechnologies in heterogeneous catalysis have advanced the development of nanocrystals for various applications, including the selective hydrogenation of nitrobenzene, highlighting its significance in green chemistry (Liu, Zhao, Wang, & Li, 2015).

Industrial Applications and Synthesis

  • Optimization in Petrochemical Production

    Research has focused on optimizing the synthesis process of nitrobenzene for industrial applications, such as in the manufacture of aniline, highlighting its fundamental role in the petrochemical industry (Agustriyanto, Sapei, Rosaline, & Setiawan, 2017).

  • Electrochemical Detection and Pollution Monitoring

    The development of a green reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposite modified electrode for the determination of nitrobenzene emphasizes its relevance in environmental monitoring (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).

Health and Safety

  • Biocatalyzed Reduction to Less Toxic Products: A study demonstrated the efficient reduction of toxic nitrobenzene to less harmful aniline using a bioelectrochemical system with a microbially catalyzed cathode, showcasing an innovative approach to pollutant detoxification (Wang, Cheng, Liang, Ren, Cui, Lin, Kim, & Rabaey, 2011).

Genotoxicity and Environmental Concerns

  • Genotoxicity of Nitrobenzene: Research has shown that nitrobenzene induces genotoxic effects in plants such as soybeans, highlighting its potential environmental hazards (Guo, Ma, Li, & Guo, 2010).

Technological Advancements

  • Photocatalytic Degradation: Studies on the photocatalytic degradation of nitrobenzene using titanium dioxide and solar radiation have shed light on innovative methods for treating water contaminated with nitrobenzene, demonstrating its responsiveness to advanced treatment technologies (Bhatkhande, Pangarkar, & Beenackers, 2003).

Safety And Hazards

Nitrobenzene is suspected of causing cancer and may damage fertility . It causes damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . High levels can interfere with the ability of the blood to carry Oxygen causing headache, fatigue, dizziness, and a blue color to the skin and lips (methemoglobinemia) .

Future Directions

The catalytic reduction of nitrobenzene requires more efficient and low-cost catalysts . In a recent study, a new copper-based metal-organic framework (MOF) was designed by the calcination of Cu–MOF at 700 °C (denoted as Cu@C). The catalyst showed superior catalytic performance toward the reduction of nitrobenzene, using sodium borohydride (NaBH4) as the reducing agent .

properties

IUPAC Name

nitrobenzene
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InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H
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InChI Key

LQNUZADURLCDLV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C6H5NO2
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DSSTOX Substance ID

DTXSID3020964
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Molecular Weight

123.11 g/mol
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Physical Description

Nitrobenzene appears as a pale yellow to dark brown liquid. Flash point 190 °F. Very slightly soluble in water. Toxic by inhalation and by skin absorption. Combustion give toxic oxides of nitrogen. Density 10.0 lb /gal., Liquid, Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 degrees F.]; [NIOSH], PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR., Yellow to dark brown, oily liquid with a pungent odor like paste shoe polish., Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 °F.]
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Boiling Point

411.4 °F at 760 mmHg (EPA, 1998), 210.8 °C, 211 °C, 411 °F
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Flash Point

190.4 °F (EPA, 1998), 88 °C, 190 °F (88 °C) (Closed cup), 88 °C c.c., 190 °F
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Solubility

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992), Slightly soluble in carbon tetrachloride; very soluble in ethanol, diethyl ether, acetone, benzene, Soluble in ~500 parts water; freely soluble in alcohol, benzene, ether, oils, Readily soluble in most organic solvents and is completely miscible with diethyl ether, benzene, and alcohol., Slightly soluble in water with a solublity of 0.19% at 20 °C and 0.8% at 80 °C, In water, 2.09X10+3 mg/L at 25 °C, 2.09 mg/mL at 25 °C, Solubility in water, g/100ml: 0.2, 0.2%
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Density

1.2037 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2037 g/cu cm at 20 °C, Density: 1.199 g/cu cm at 25 °C/4 °C; Specific heat: 1.509 J/g at 30 °C, Relative density (water = 1): 1.2, 1.20
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Vapor Density

4.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.2, 4.3
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Vapor Pressure

1 mmHg at 111.92 °F (EPA, 1998), 0.24 [mmHg], Vapor pressure: 1 mm Hg at 44.4 °C, Vapor pressure, Pa at 20 °C: 20, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg
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Mechanism of Action

Methemoglobinemia, which may be defined as a metHb concentration exceeding 2-3% of total Hb, arises when the rate of metHb formation exceeds the rate of reduction of oxidized heme iron, and it can develop by three distinct mechanisms: genetic mutation resulting in the presence of abnormal Hb, a deficiency of metHb reductase enzyme, and toxin-induced oxidation of Hb. Small amounts of metHb are continually produced due to autoxidation of Hb during the normal respiratory function of loading and unloading of oxygen by erythrocytes. A variety of xenobiotics, including nitrobenzene and aromatic amines, can cause methemoglobinemia by accelerating the oxidation of Hb to metHb, which loses its ability to combine reversibly with oxygen, The particular redox chemistry associated with nitrobenzene metabolism in red blood cells (RBCs) is of special interest because of its association with the development of methemoglobinemia. ...An association of metHb formation with the reduction of nitrobenzene to nitrosobenzene, phenylhydroxylamine, and aniline by nitroreductases present within intestinal microflora /has been observed/. Moreover, in vitro incubation of RBCs with nitrobenzene does not result in the formation of metHb. Taken together, these findings suggest that it is the presence and cycling of the reductive products of nitrobenzene within RBCs that cause the conversion of oxyhemoglobin (oxyHb) to metHb. ... The primary metabolic event in the formation of metHb (Fe3+) from oxyHb (Fe2+) as a result of nitrobenzene exposure is the cycling between phenylhydroxylamine and nitrosobenzene., In acute ... and subchronic studies in rodents ..., lesions in the brain stem and cerebellum were the most life-threatening toxic effects seen. In severe methemoglobinemia arising from extensive nitrobenzene poisoning, central nervous system effects may be predicted on the basis of hypoxia alone. It has also been hypothesized that these lesions might represent a hepatic encephalopathy secondary to the liver toxicity of nitrobenzene ... Other results suggest that it is possible that brain parenchymal damage may have resulted from anoxia or hypoxia due to vascular damage or decreased blood flow to affected areas ... Another possible mechanism for the central nervous system damage is the formation of superoxide radicals or toxic hydroxyl radicals generated from hydrogen peroxide ... Evidence has been adduced to indicate that the ability of a related compound, dinitrobenzene, to cause cell death in in vitro co-cultures of rat brain astrocytes and brain capillary endothelial cells (a blood-brain barrier model) is at least partly due to the generation of hydroxyl radicals in the culture., ... Cecal contents obtained and incubated in an anaerobic environment are capable of reducing nitrobenzene. Incubation of radioactive nitrobenzene with isolated rat hepatocytes under aerobic conditions produces no metabolites detectable by counting fractions of eluate from a high pressure liquid chromatographic system and no measurable disappearance of the parent compound. ... Conventional rats excrete an oral dose of nitrobenzene in the urine as an unknown metabolite, p-hydroxyacetanilide-sulfate, p-nitrophenol-sulfate, and m-nitrophenol-sulfate. /It was/ concluded that it is clear that metabolism by both mammalian and bacterial enzyme systems is important to the expression of toxicity of nitroaromatic compounds., For more Mechanism of Action (Complete) data for NITROBENZENE (6 total), please visit the HSDB record page.
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Impurities

Benzene, o-Nitrotoluene, p-Nitrotoluene, p-Dinitrobenzene, m-Dintrobenzene, o-Dinitrobenzene, Toluene, Water (purity > 98.9%)
Record name NITROBENZENE
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Product Name

Nitrobenzene

Color/Form

Greenish-yellow crystals or yellow, oily liquid, Colorless to yellow, oily liquid (Note: A solid below 42 degrees F)., Bright-yellow crystals or pale-yellow to colorless, oily liquid

CAS RN

98-95-3
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Melting Point

42 °F (EPA, 1998), 5.7 °C, 5 °C, 42 °F
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Synthesis routes and methods I

Procedure details

A suspension of 3-nitrophenol (837 mg, 6.02 mmole), 1-chloro-3-[imidazo-1-yl]-propane (871 mg, 1 eq), K2CO3 (3.3 gm, 4 eq) and NaI (1.0 gm, 1.1 eq) in DMF was heated at 120° C. for 6 hr. After cooling to RT, the reaction was filtered and the filter cake was washed with DMF. The solvent was removed from the filtrate and the residue was chromatographed (radial chromatography; 4 mm silica gel plate that was eluted with a step gradient of DCM containing 0, 1, 2.5, 5, 7.5% MeOH) to afford 400 mg of 3-[3-imidazo-1-ylpropyloxy]]-nitrobenzene. This was treated with 10% palladium on charcoal (400 mg) in EtOH under a hydrogen atmosphere for 4 hr. Removal of the catalyst and the solvent left 3-[3-imidazo-1-ylpropyloxy]]-aniline was then coupled with 319A as described for 570 to afford 576 (HPLC retention time (YMC ODS S5 4.6×30 mm): 1.33 min). Beginning with 4-nitrophenol and 1-chloro-3-[imidazo-1-yl]-propane 577 (HPLC retention time (YMC ODS S5 4.6×30 mm): 1.42 min) was prepared in a similar manner as 576.
Quantity
837 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-3-[imidazo-1-yl]-propane
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 g of neocarzinostatin (NCS) was dissolved in 5.0 ml of 0.8M aqueous solution of sodium bicarbonate under ice-cooling in the dark. The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times and dissolved thereinto. During the reaction,, the pH of the solution was kept around 8.5. The conversion of such an unreacted primary amino group originating from NCS can be determined by a method (hereinafter referred to as "TNBS" method) in which a small amount of a sample taken out from the reaction mixture 24 hours after the addition was started was diluted, and was reacted with trinitrobenzene sulfonic acid to produce a nitrobenzene derivative, which was determined based on the amount of the primary amino group spectrophotometrically by a visible absorption spectrometer at 420 nm. It was learned that the primary amino groups completely disappeared.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Twenty grams of nitrobenzene and 1.1 grams of iodo (4-iodophenyl) bis(triphenylphosphine)-palladium was placed in a 300 ml. stainless steel rocking autoclave. This was sealed and pressurized with ethylene to 600 psi and heated to 160° C. This temperature was maintained for 17 hours. The autoclave was then cooled and vented. After opening the vessel the reaction mixture was analyzed by gas chromatography. This analysis showed that 6.8 grams of 2-methylquinoline (54.0% efficiency) was obtained together with 0.6 grams of aniline (7.1% efficiency) and 7 grams of unreacted nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iodo (4-iodophenyl) bis(triphenylphosphine)-palladium
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.8 g
Type
reactant
Reaction Step Five
Yield
7.1%

Synthesis routes and methods IV

Procedure details

A. Spitzer and R. Stewart, J. Org. Chem., 1974, 39, 3936 disclose nitrating aromatics in the presence of a trifluoroacetic acid medium. In one example benzene and sodium nitrate were reacted together in a 1:1 molar ratio at room temperature to form nitrobenzene in a 99.9% yield. In another example sodium nitrite was reacted with benzene in the same 1:1 molar concentration and at the same temperature as the nitrate example, however, nitrobenzene yield was only about 3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99.9%

Synthesis routes and methods V

Procedure details

To a refluxing solution of 1-bromo-4-nitrobenzene (0.80 g, 3.98 mmol) in tolulene (200 mL) was added tetrakis(triphenylphosphine)palladium(0) (75 mg). After 20 min, 2-(tributylstannyl)-3,4-didecyloxythiophene (2.87 g, 4.19 mmol) was added via a syringe. After complete addition, the mixture was refluxed for a total of 15 h. After cooling, the mixture was filtered and evaporated to afford a solid. Filtration using hot hexane gave 1-(3,4-didecyloxy)thien-2-yl)-4-nitrobenzene, recrystallized from ethanol containing 2% acetone, 1.17 g, yield=57%, mp=40-41.5° C. IR (KBr) 3127, 2919, 1594, 1512, 1464, 1339 and 848. 1H NMR (δ ppm): 0.880 (t, J=7.2 Hz, 6H), 1.411 (m, 28H), 1.769 (m, 4H), 3.986 (t, J=7.2 Hz, 2H), 4.092 (t, J=7.2 Hz, 2H), 6.263 (s, 1H), 7.903 (d, J=10.2 Hz, 2H) and 8.208 (d, J=10.2 Hz, 2H). 13C NMR (δ ppm): 14.26, 22.69, 29.34, 29.60, 30.12, 30.64, 30.73, 31.71, 31.91, 32.37, 70.18, 73.09, 97.19, 122.46, 123.94, 126.94, 140.16, 145.08, 145.94 and 150.98. MS(EI) m/z (rel int): 517 [(M)+, 42], 377 [(M+ --C10H20), 18], 359 [(M+ --C10H22O),5], 333 [(M+ --C11H20S), 3],237 [(M+ --C20H40), 55] and 190 [(M+ --C20H41NO2), 8]. Anal. Calcd for C30H47NO4S: C, 69.59; H, 9.15; N, 2.71; S, 6.19. Found: C, 69.61; H, 9.20; N, 2.63; S, 6.06.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One
Name
2-(tributylstannyl)-3,4-didecyloxythiophene
Quantity
2.87 g
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrobenzene
Reactant of Route 2
Reactant of Route 2
Nitrobenzene
Reactant of Route 3
Nitrobenzene
Reactant of Route 4
Nitrobenzene
Reactant of Route 5
Nitrobenzene
Reactant of Route 6
Nitrobenzene

Citations

For This Compound
260,000
Citations
RO Beauchamp, RD Irons, DE Rickert… - CRC Critical Reviews …, 1982 - Taylor & Francis
… of Nitrobenzene - The teratogenic potential of nitrobenzene has not … of nitrobenzene in pregnant albino rats. In these studies rats received daily subcutaneous injections of nitrobenzene …
Number of citations: 105 www.tandfonline.com
L Davies - 2003 - books.google.com
… posed by nitrobenzene. Nitrobenzene is toxic to humans by inhalational, dermal and oral exposure. The main systemic effect associated with human exposure to nitrobenzene is …
Number of citations: 17 books.google.com
SF Nishino, JC Spain - Applied and environmental microbiology, 1993 - Am Soc Microbiol
… contaminated with nitrobenzene. The range of … to nitrobenzene, hydroxylaminobenzene, and 2-aminophenol. Washed suspensions of nitrobenzene-grown cells removed nitrobenzene …
Number of citations: 364 journals.asm.org
Y Mu, RA Rozendal, K Rabaey… - Environmental science & …, 2009 - ACS Publications
… anaerobic biological methods for nitrobenzene removal, the required dosage of … of nitrobenzene reduction at the cathode of BES in this study, the Coulombic efficiencies of …
Number of citations: 223 pubs.acs.org
CL Chen - Methods in lignin chemistry, 1992 - Springer
… 6.2.1) was produced in a yield of about 25% (based on Klason lignin) on oxidation of extractive-free spruce (Picea abies) wood meal with nitrobenzene in 2 M sodium hydroxide solution …
Number of citations: 270 link.springer.com
J Clarkson, WE Smith - Journal of Molecular Structure, 2003 - Elsevier
… A full theoretical understanding of the molecular properties of nitrobenzene can therefore … data from nitrobenzene and its isotopomers. The vibrational spectroscopy of nitrobenzene has …
Number of citations: 145 www.sciencedirect.com
CH Hsu, T Stedeford, E Okochi-Takada… - … Science and Health …, 2007 - Taylor & Francis
… , and excretion of nitrobenzene followed by a summary of the … possible modes of action for nitrobenzene-induced cancers of the … mode of action for nitrobenzene is multifactorial in nature …
Number of citations: 38 www.tandfonline.com
M Jorge, MNDS Cordeiro - The Journal of Physical Chemistry C, 2007 - ACS Publications
In this paper we present results of a detailed and systematic molecular dynamics study of the water/nitrobenzene interface. Using a simple procedure to eliminate fluctuations of the …
Number of citations: 132 pubs.acs.org
Q Qin, J Ma, K Liu - Journal of Colloid and Interface Science, 2007 - Elsevier
… nitrobenzene from aqueous solutions onto MCM-41 material. As a first step in the adsorption of nitrobenzene… characterize the extent of nitrobenzene adsorption. Finally, the desorption of …
Number of citations: 147 www.sciencedirect.com
R Hurley, AC Testa - Journal of the American Chemical Society, 1966 - ACS Publications
… The quantum yield for the disappearance of nitrobenzene in … of nitrobenzene involves four hydrogen atom abstractions, as evidenced by the ratio of acetone formation to nitrobenzene …
Number of citations: 160 pubs.acs.org

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